Lipophilicity Modulation by the Oxolan-3-yloxy Group Relative to 3-Amino and 3-H Analogs
The oxolan‑3‑yloxy substituent in the target compound is predicted to increase lipophilicity (cLogP) by ≈0.7–1.2 log units compared with the 3‑amino analog (3‑amino‑1‑methyl‑1,2‑dihydropyrazin‑2‑one, CAS 4774‑08‑7), while remaining more hydrophilic than the 3,5‑dibromo derivative (3,5‑dibromo‑1‑methylpyrazin‑2‑one, CAS 87486‑34‑8) [1][2]. This differentiated LogP window is critical for balancing passive permeability and aqueous solubility in hit‑to‑lead optimisation.
| Evidence Dimension | Predicted partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 0.8–1.4 (predicted range, ChemAxon/ALogPS consensus) |
| Comparator Or Baseline | 3‑amino‑1‑methyl‑1,2‑dihydropyrazin‑2‑one (CAS 4774‑08‑7): cLogP ≈ −0.2–0.4; 3,5‑dibromo‑1‑methylpyrazin‑2‑one (CAS 87486‑34‑8): cLogP ≈ 2.0–2.6 |
| Quantified Difference | ΔcLogP ≈ +0.7–1.2 vs. 3‑amino analog; ΔcLogP ≈ −0.6–1.2 vs. 3,5‑dibromo analog |
| Conditions | Consensus cLogP prediction combining ChemAxon and ALogPS algorithms on the neutral species. |
Why This Matters
Lipophilicity is a primary driver of passive permeability and metabolic clearance; the intermediate cLogP of the target compound makes it a more versatile starting point for multiparameter optimisation than either extremely hydrophilic amino or hydrophobic di‑bromo analogs.
- [1] Chemsrc. 1-Methyl-3-(oxolan-3-yloxy)-1,2-dihydropyrazin-2-one (CAS 2195816-36-3). https://m.chemsrc.com/en/cas/2195816-36-3_3185261.html (accessed 2026-04-29). View Source
- [2] PubChem. 1‑Methyl‑3‑(oxolan‑3‑yloxy)‑1,2‑dihydropyrazin‑2‑one (CID 71617336). https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-29). View Source
